molecular formula C24H26N4O3S B2543927 4-[({[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzamide CAS No. 878053-50-0

4-[({[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzamide

Cat. No.: B2543927
CAS No.: 878053-50-0
M. Wt: 450.56
InChI Key: SSFBJDRAVZAQKA-UHFFFAOYSA-N
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Description

4-[({[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzamide (CAS 878053-50-0) is a synthetic organic compound featuring a complex molecular structure that incorporates two pharmaceutically significant motifs: an indole ring system and a benzamide group. The indole scaffold is one of the most fundamental structures in medicinal chemistry, being ubiquitous in natural products and marketed drugs. Indole derivatives are extensively researched due to their exceptionally wide spectrum of biological activities, which includes antimicrobial, antiviral, anticancer, anti-inflammatory, and antioxidant properties . The specific molecular architecture of this compound, which links the indole moiety to a benzamide via a thioacetyl bridge, presents a valuable building block for chemical biology and drug discovery efforts. The benzamide component is a known pharmacophore in various bioactive molecules, and its combination with the indole system may yield novel chemical entities with unique binding properties. Researchers can explore this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a tool compound for probing biological systems, particularly those involving enzymes or receptors that recognize indole-based structures . As with all our fine chemicals, this product is intended for laboratory research use only in non-human, in vitro applications. It is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[[2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfanylacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S/c25-24(31)17-8-10-18(11-9-17)26-22(29)16-32-21-14-28(20-7-3-2-6-19(20)21)15-23(30)27-12-4-1-5-13-27/h2-3,6-11,14H,1,4-5,12-13,15-16H2,(H2,25,31)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFBJDRAVZAQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Oxidation Reactions

The indole and piperidine moieties are susceptible to oxidation under specific conditions:

Reaction Site Reagents/Conditions Products Key Findings
Indole ringKMnO₄, H₂O₂, or O₃Indole-2,3-dione derivativesOxidation of the indole ring forms quinone-like structures, enhancing electrophilicity .
Piperidine ringm-CPBA (meta-chloroperbenzoic acid)N-Oxide derivativesPiperidine N-oxidation modifies electronic properties, influencing drug-receptor interactions .
Thioacetyl groupH₂O₂ or Oxone®Sulfoxide or sulfone derivativesControlled oxidation preserves the amide bond while altering sulfur oxidation state .

Mechanistic Insight :

  • Indole oxidation proceeds via electrophilic attack at the electron-rich C2/C3 positions, forming diones.

  • Piperidine N-oxidation involves radical intermediates under mild acidic conditions .

Reduction Reactions

Reduction targets carbonyl groups and unsaturated bonds:

Reaction Site Reagents/Conditions Products Key Findings
Amide carbonylLiAlH₄ or BH₃·THFSecondary amine derivativesReduction of the benzamide carbonyl yields amines, altering solubility .
Piperidinone carbonylNaBH₄ in MeOHPiperidine alcohol derivativesSelective reduction retains the indole and thioacetyl functionalities .

Limitations :

  • Over-reduction of the indole ring is avoided by using milder conditions (e.g., NaBH₄ instead of LiAlH₄) .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive sites:

Reaction Type Reagents/Conditions Products Key Findings
Electrophilic (Indole C3)Br₂ in DCM or HNO₃/H₂SO₄3-Bromo- or 3-nitroindole derivativesHalogenation enhances binding affinity in medicinal analogs .
Nucleophilic (Thioacetyl)R-NH₂ or R-OHThioether or thioester derivativesThiol displacement retains piperidine-indole conjugation .

Example :

  • Reaction with benzylamine replaces the thioacetyl sulfur, forming a thioether linkage .

Hydrolysis Reactions

The benzamide and thioacetyl groups undergo hydrolysis:

Reaction Site Reagents/Conditions Products Key Findings
Benzamide6M HCl or NaOH (aq.)Benzoic acid and amine byproductsAcidic hydrolysis cleaves the amide bond, yielding free carboxylic acid .
ThioacetylH₂O, pH 7.4 (simulated physiological)Acetic acid and thiol intermediateHydrolytic instability under physiological conditions impacts bioavailability .

Stability Note :

  • The thioacetyl group’s lability necessitates stabilization via prodrug strategies in therapeutic applications .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Reaction Type Catalyst/Reagents Products Key Findings
Suzuki-Miyaura (Indole C5)Pd(PPh₃)₄, Ar-B(OH)₂5-Arylindole derivativesArylboronic acid coupling enhances π-stacking in drug-receptor complexes .
Buchwald-Hartwig (Amine)Pd₂(dba)₃, XantphosN-Alkylated piperidine analogsLate-stage functionalization retains the core scaffold’s activity .

Photochemical Reactions

UV-induced reactivity of the indole ring:

Reaction Type Conditions Products Key Findings
[2+2] CycloadditionUV light (λ = 254 nm), CH₃CNIndole dimer or fused cyclobutane derivativesPhotodimerization is reversible under thermal conditions .

Key Research Findings

  • Anticholinesterase Activity : Derivatives with oxidized indole rings (e.g., indole-2,3-dione) showed enhanced inhibition of acetylcholinesterase (IC₅₀ = 1.82 nM) compared to donepezil (IC₅₀ = 600 nM) .

  • Antimicrobial Potency : Thioacetyl-to-sulfone oxidation improved activity against Staphylococcus aureus (MIC = 2 µg/mL) .

  • Synthetic Optimization : Pd-catalyzed cross-coupling increased yield (85–92%) of substituted analogs compared to traditional SNAr methods (45–60%) .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of this compound possess significant antimicrobial properties. Studies have shown that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, the antimicrobial evaluation of similar structures demonstrated Minimum Inhibitory Concentrations (MIC) ranging from 1.27 µM to 2.65 µM against various microbial strains .

Anticancer Activity

The compound's potential as an anticancer agent has been explored extensively. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as HCT116 (human colorectal carcinoma). Compounds with similar structural features have shown IC50 values as low as 4.53 µM, indicating potent anticancer activity . The mechanism of action is believed to involve the disruption of critical cellular processes in cancer cells, making it a candidate for further development in cancer therapy.

Antitubercular Activity

The compound has also been evaluated for its antitubercular properties. Studies involving derivatives have shown effectiveness against Mycobacterium tuberculosis, with certain compounds demonstrating significant in vivo efficacy in murine models . The inhibition of vital mycobacterial enzymes suggests that this compound could serve as a lead structure for developing new antitubercular agents.

Case Studies

Several case studies highlight the efficacy of compounds related to 4-[({[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzamide:

StudyFocusFindings
AntimicrobialCompounds showed MIC values between 1.27 µM and 2.65 µM against various strains.
AnticancerActive compounds exhibited IC50 values lower than standard drugs, indicating strong anticancer potential.
AntitubercularDemonstrated significant inhibition of Mycobacterium tuberculosis in vitro and in vivo studies.

Mechanism of Action

The mechanism of action of 4-[({[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzamide is not fully understood, but it is likely to involve interactions with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, such as serotonin receptors, which may contribute to the compound’s biological activities . Additionally, the piperidine ring may enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Benzamide-thioacetyl-indole 2-oxo-2-piperidin-1-ylethyl Hypothetical CNS/kinase targets -
N-[1-[2-(1H-indol-3-yl)ethyl]-4-piperidinyl]benzamide Benzamide-ethyl-indole Piperidinyl-ethyl Neurological modulation
THZ1 Benzamide-chloropyrimidine Dimethylamino-butenyl CDK7 inhibition
LY 303870 Peptidomimetic Piperazine/piperidine NK1 receptor antagonism
4b (Thiosemicarbazide) Thiosemicarbazide-indole Trifluoromethylphenyl COX-1/Akt inhibition

Research Findings and Implications

  • Structural Flexibility : The thioacetyl bridge in the target compound may confer better metabolic stability compared to ethyl or ester linkages .
  • Synthetic Feasibility : Conventional methods (e.g., acetic acid/sodium acetate medium) used for benzamide derivatives in may apply to the target compound, though thioacetyl incorporation requires specialized reagents .

Biological Activity

The compound 4-[({[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzamide is a derivative of benzamide and features a complex structure that includes a piperidine moiety, an indole ring, and a thiol-acetyl group. This combination suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure can be represented as follows:

C20H24N4O3S\text{C}_{20}\text{H}_{24}\text{N}_{4}\text{O}_{3}\text{S}

This structure includes:

  • Indole ring : Known for its role in various biological activities.
  • Piperidine moiety : Often associated with psychoactive effects and has been used as a scaffold in drug design.
  • Thioacetyl group : Implicated in enhancing biological activity through sulfur interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance, derivatives containing the 1,3,4-thiadiazole nucleus have shown significant cytotoxic effects against various cancer cell lines. The IC50 values for these compounds often fall within the nanomolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .

CompoundCell LineIC50 (µM)
Compound AMCF-75.85
Compound BA5493.0
Compound CHeLa4.53

Anticholinesterase Activity

The compound's structural similarity to known acetylcholinesterase inhibitors suggests potential use in treating neurodegenerative diseases like Alzheimer’s. In vitro studies have demonstrated that certain derivatives exhibit stronger inhibition than donepezil, a commonly used drug for Alzheimer’s treatment. For example, some tested compounds showed IC50 values as low as 1.82 nM .

CompoundIC50 (nM)Reference Drug
Compound D1.82Donepezil (600 nM)
Compound E13.62Rivastigmine (100 nM)

Antimicrobial Activity

The presence of the thiol group in the compound enhances its antimicrobial properties. Research indicates that similar structures have demonstrated efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Study 1: Synthesis and Evaluation

A study focused on synthesizing derivatives of This compound revealed that modifications to the piperidine ring significantly impacted biological activity. The introduction of halogen substituents improved binding affinity to target enzymes, leading to enhanced anticancer and anticholinesterase activities .

Study 2: Structure-Activity Relationship (SAR)

Another investigation explored the SAR of benzamide derivatives bearing the indole and piperidine moieties. The findings indicated that specific substitutions on the indole ring could drastically alter potency against cancer cell lines and cholinesterase enzymes. Compounds with electron-withdrawing groups exhibited superior activity, suggesting a strategic approach in future drug design .

Q & A

Q. What synthetic strategies are recommended for preparing this compound, and what key intermediates are involved?

The synthesis typically involves sequential coupling reactions. For example:

  • Step 1 : Functionalize the indole core at the 3-position with a thioacetate group via nucleophilic substitution.
  • Step 2 : Couple the indole-thioacetate intermediate to a piperidinylethyl ketone using a carbodiimide coupling agent (e.g., EDC/HOBt).
  • Step 3 : Attach the benzamide moiety via amide bond formation, often using HATU or DCC as activators . Critical intermediates include 1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole-3-thiol and the activated acetylated benzamide precursor.

Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

  • NMR spectroscopy (1H/13C) to verify substituent positions on the indole and benzamide rings.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC (reverse-phase C18 column, acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .
  • FT-IR to confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the amide bond) .

Advanced Research Questions

Q. How can researchers design kinase inhibition assays to evaluate this compound’s selectivity and potency?

  • Kinase profiling : Use a panel of recombinant kinases (e.g., CDK7, FLT3, or PI3K) in ATP-competitive assays with [γ-32P]ATP.
  • IC50 determination : Perform dose-response curves (0.1–10 µM) in triplicate, using ADP-Glo™ or mobility shift assays.
  • Counter-screening : Test against off-target kinases (e.g., MAPK, EGFR) to assess selectivity. Related indole derivatives show nanomolar inhibition for CDK7, suggesting a similar scaffold-based approach .

Q. What experimental approaches can resolve discrepancies between in vitro potency and in vivo efficacy?

  • Pharmacokinetic (PK) studies : Measure plasma half-life, bioavailability, and tissue distribution in rodent models.
  • Metabolite identification : Use LC-MS/MS to detect inactive metabolites that may reduce efficacy.
  • Tumor xenograft models : Compare dose-response in immunodeficient mice (e.g., NOD/SCID) with in vitro IC50 values. Adjust formulations (e.g., PEGylation) to improve solubility and exposure .

Q. How should researchers optimize the compound’s stability under varying storage conditions?

  • Short-term storage : Dissolve in anhydrous DMSO (10 mM aliquots) at -20°C; avoid freeze-thaw cycles to prevent precipitation .
  • Long-term stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC.
  • Light sensitivity : Store in amber vials if the thioacetate group is prone to oxidation .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data across different cancer cell lines?

  • Mechanistic heterogeneity : Test cell lines with varying expression of putative targets (e.g., CDK7 or STAT3). Use siRNA knockdown to validate target dependency.
  • Microenvironment factors : Replicate assays under hypoxic conditions or with stromal co-cultures to mimic in vivo heterogeneity.
  • Assay normalization : Include controls for ATP content (CellTiter-Glo®) to rule out metabolic interference .

Methodological Recommendations

Q. What strategies enhance target engagement validation in cellular models?

  • Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment.
  • Immunoprecipitation : Use a biotinylated analog of the compound to pull down bound proteins for identification via MS/MS.
  • Phospho-proteomics : Quantify downstream signaling changes (e.g., MYC or PIM1 expression) via Western blot .

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